molecular formula C16H16N4O2 B14190162 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester

Cat. No.: B14190162
M. Wt: 296.32 g/mol
InChI Key: YEKFWBPWCPJFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is of particular interest due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-nitropyridine with ethyl cyanoacetate, followed by cyclization to form the pyrrolopyridine core. The amino group is then introduced through a nucleophilic substitution reaction with 4-aminophenylamine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By binding to the FGFRs, the compound prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include:

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 4-(4-aminoanilino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H16N4O2/c1-2-22-16(21)14-9-12-13(7-8-18-15(12)20-14)19-11-5-3-10(17)4-6-11/h3-9H,2,17H2,1H3,(H2,18,19,20)

InChI Key

YEKFWBPWCPJFEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)NC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.